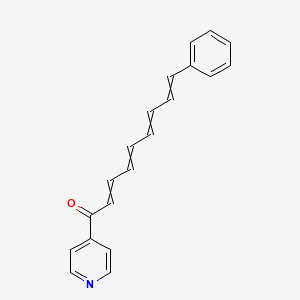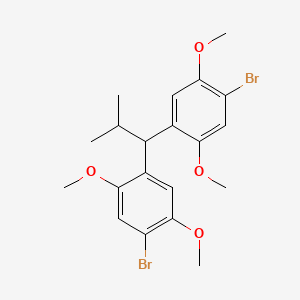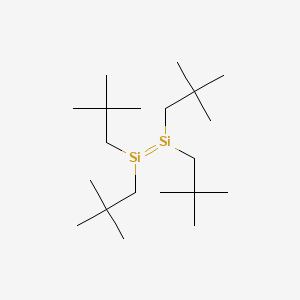silane CAS No. 89373-08-0](/img/structure/B14376772.png)
[3-(Benzenesulfinyl)heptyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfinyl)heptylsilane: is an organosilicon compound with the molecular formula C16H28OSi. This compound features a benzenesulfinyl group attached to a heptyl chain, which is further bonded to a trimethylsilane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Benzenesulfinyl)heptylsilane undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted silanes.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-(Benzenesulfinyl)heptylsilane is used as a building block for the preparation of more complex molecules. Its unique structure allows for selective functionalization and modification .
Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry .
Industry: In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to modify surface properties and enhance material performance is highly valued .
Mécanisme D'action
The mechanism of action of 3-(Benzenesulfinyl)heptylsilane involves its interaction with specific molecular targets. The benzenesulfinyl group can participate in redox reactions, while the trimethylsilyl group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
- 3-(Phenylsulfinyl)heptylsilane
- 3-(Benzenesulfonyl)heptylsilane)
Comparison: Compared to its analogs, 3-(Benzenesulfinyl)heptylsilane exhibits unique reactivity due to the presence of the benzenesulfinyl group. This group can undergo selective oxidation and reduction reactions, providing a versatile platform for chemical modifications. Additionally, the trimethylsilyl group enhances its stability and solubility in organic solvents .
Propriétés
Numéro CAS |
89373-08-0 |
|---|---|
Formule moléculaire |
C16H28OSSi |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
3-(benzenesulfinyl)heptyl-trimethylsilane |
InChI |
InChI=1S/C16H28OSSi/c1-5-6-10-16(13-14-19(2,3)4)18(17)15-11-8-7-9-12-15/h7-9,11-12,16H,5-6,10,13-14H2,1-4H3 |
Clé InChI |
QYXNABZAHDXWPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC[Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)

![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)




![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)

